![molecular formula C28H31NO5 B13089712 (E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate](/img/structure/B13089712.png)
(E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diphenylamino group, an oxopent-3-en-2-yl moiety, and a dioxaspirodecanyl acrylate group. Its intricate molecular architecture makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
The synthesis of (E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diphenylamino Group: This step involves the reaction of aniline with benzaldehyde under acidic conditions to form diphenylamine.
Synthesis of the Oxopent-3-en-2-yl Moiety: This can be achieved through the aldol condensation of acetone with an appropriate aldehyde, followed by oxidation.
Construction of the Dioxaspirodecanyl Acrylate Group: This involves the reaction of a suitable diol with an acrylate ester under acidic conditions to form the spirocyclic structure.
Final Coupling Reaction: The final step involves coupling the diphenylamino group, the oxopent-3-en-2-yl moiety, and the dioxaspirodecanyl acrylate group under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
(E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the diphenylamino group or the acrylate moiety, using reagents such as sodium hydride or lithium aluminum hydride.
Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of various adducts.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its structural features make it a useful tool for investigating biochemical pathways.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
(E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate can be compared with other similar compounds, such as:
Diphenylamine Derivatives: These compounds share the diphenylamino group and may have similar chemical reactivity and applications.
Spirocyclic Compounds: Compounds with spirocyclic structures, such as spirooxindoles, exhibit similar stability and reactivity.
Acrylate Esters: These compounds share the acrylate moiety and are used in similar applications, such as polymer synthesis and coatings.
The uniqueness of (E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4
Propiedades
Fórmula molecular |
C28H31NO5 |
|---|---|
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
[(Z,2R)-5-oxo-5-(N-phenylanilino)pent-3-en-2-yl] (E)-3-(1,4-dioxaspiro[4.5]decan-7-yl)prop-2-enoate |
InChI |
InChI=1S/C28H31NO5/c1-22(34-27(31)17-15-23-9-8-18-28(21-23)32-19-20-33-28)14-16-26(30)29(24-10-4-2-5-11-24)25-12-6-3-7-13-25/h2-7,10-17,22-23H,8-9,18-21H2,1H3/b16-14-,17-15+/t22-,23?/m1/s1 |
Clave InChI |
HBKYJGUQYFPYGF-XGQAMTMOSA-N |
SMILES isomérico |
C[C@H](/C=C\C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)/C=C/C3CCCC4(C3)OCCO4 |
SMILES canónico |
CC(C=CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C=CC3CCCC4(C3)OCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



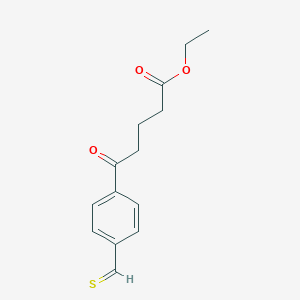
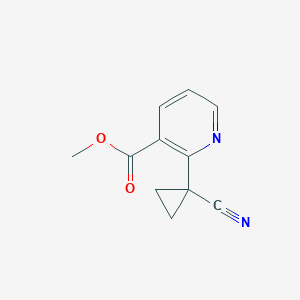
![[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol](/img/structure/B13089655.png)
![(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13089661.png)
![tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate](/img/structure/B13089666.png)

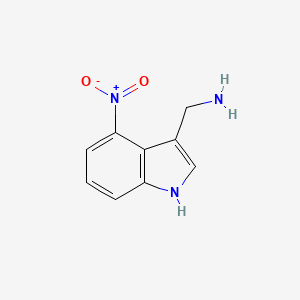
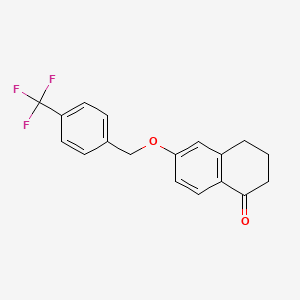
![7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-](/img/structure/B13089687.png)
![4-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13089693.png)
![3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13089723.png)
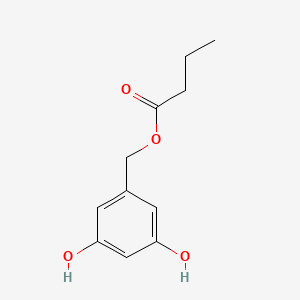
![2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13089730.png)
